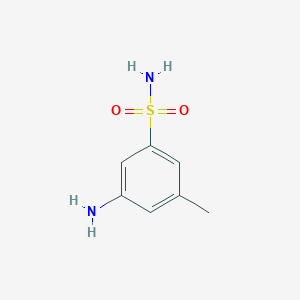

3-Amino-5-methylbenzenesulfonamide

Description

This compound belongs to a class of sulfonamides, which are historically significant for their antimicrobial and diuretic properties.

Properties

IUPAC Name |

3-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWUBBOVISAQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of m-toluidine with chlorosulfonic acid to form 3-Amino-5-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 3-Amino-5-methylbenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-5-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

a) Substituent Effects on Acidity and Solubility

- This compound: The methyl group at position 5 contributes to moderate lipophilicity, while the amino group at position 3 enhances water solubility via hydrogen bonding.

- Nitro- and Hydroxy-Substituted Analog : The electron-withdrawing nitro group (-NO₂) at position 5 increases the sulfonamide’s acidity (lower pKa), improving solubility in alkaline environments.

- Benzoic Acid Derivative : The carboxylic acid group (-COOH) introduces high polarity, favoring solubility in aqueous media. This structural feature is critical in diuretics like bumetanide, where ionizable groups enhance renal excretion .

b) Lipophilicity and Membrane Permeability

- Branched Alkylamino Derivative : The 3-methylbutan-2-ylamino substituent increases lipophilicity (logP ~2.5 inferred), enhancing passive diffusion across biological membranes. This property is advantageous for central nervous system (CNS)-targeted drugs .

- This compound: With a smaller methyl group, this compound likely has lower logP (~1.2–1.5), favoring systemic circulation over CNS penetration.

Biological Activity

3-Amino-5-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. This article provides an overview of its mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Target Enzymes

The primary targets of this compound include:

- Dihydropteroate synthetase : A key enzyme in the folic acid synthesis pathway in bacteria.

- Carbonic anhydrase : An enzyme involved in various physiological processes, including pH regulation and respiration.

Mode of Action

As a competitive inhibitor, this compound disrupts the folic acid synthesis pathway by inhibiting dihydropteroate synthetase, leading to:

- Inhibition of bacterial growth and replication : This action is crucial for its antibacterial properties, particularly against pathogens such as E. coli, P. aeruginosa, and S. aureus .

This compound belongs to the sulfonamide class, known for their interaction with various enzymes. Key biochemical properties include:

- Cellular Effects : While specific cellular effects of this compound are not fully characterized, sulfonamides generally exhibit antibacterial activity by inhibiting bacterial growth .

- Dosage Effects : The biological effects can vary significantly with dosage; higher doses may lead to toxic effects .

Antibacterial Activity

A study highlighted the effectiveness of this compound against several bacterial strains, demonstrating its potential as an antibacterial agent. The compound's efficacy is influenced by environmental factors such as pH and the presence of competing substances like PABA (para-aminobenzoic acid) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 16 µg/mL |

| S. aureus | 8 µg/mL |

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamides suggest that they may inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231 .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various sulfonamides including this compound against clinical isolates. The results indicated that this compound could effectively inhibit bacterial growth at low concentrations, suggesting its potential use in clinical settings .

- Cancer Cell Line Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that derivatives of sulfonamides could induce significant apoptosis through mechanisms involving carbonic anhydrase inhibition . This highlights the dual potential of these compounds in treating infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.